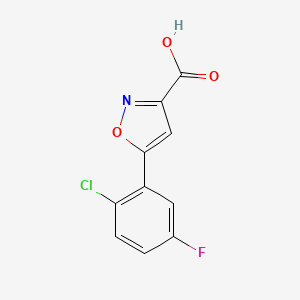
1-Chloro-3-(1-isocyanatocyclopropyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-(1-isocyanatocyclopropyl)benzene is an organic compound with the molecular formula C10H8ClNO It is characterized by the presence of a benzene ring substituted with a chlorine atom and an isocyanate group attached to a cyclopropyl ring
Métodos De Preparación
The synthesis of 1-Chloro-3-(1-isocyanatocyclopropyl)benzene typically involves multi-step organic reactions. One common method includes the chlorination of benzene derivatives followed by the introduction of the isocyanate group through cyclopropyl intermediates. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.
Industrial production methods may involve large-scale chlorination and isocyanation processes, utilizing advanced chemical reactors and purification systems to meet the demand for this compound in various applications.
Análisis De Reacciones Químicas
1-Chloro-3-(1-isocyanatocyclopropyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Addition Reactions: The isocyanate group can participate in addition reactions with nucleophiles such as amines and alcohols, forming urea and carbamate derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to changes in the oxidation state of the functional groups.
Common reagents used in these reactions include halogenating agents, nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Aplicaciones Científicas De Investigación
1-Chloro-3-(1-isocyanatocyclopropyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-Chloro-3-(1-isocyanatocyclopropyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their function and activity. The specific pathways involved depend on the nature of the target molecules and the context of the reaction.
Comparación Con Compuestos Similares
1-Chloro-3-(1-isocyanatocyclopropyl)benzene can be compared with other similar compounds such as:
1-Chloro-3-isocyanatobenzene: Lacks the cyclopropyl ring, leading to different reactivity and applications.
3-Chlorophenyl isocyanate: Another isocyanate derivative with distinct properties and uses.
3-Chloroisocyanatobenzene: Similar structure but different substitution pattern, affecting its chemical behavior.
Propiedades
Fórmula molecular |
C10H8ClNO |
|---|---|
Peso molecular |
193.63 g/mol |
Nombre IUPAC |
1-chloro-3-(1-isocyanatocyclopropyl)benzene |
InChI |
InChI=1S/C10H8ClNO/c11-9-3-1-2-8(6-9)10(4-5-10)12-7-13/h1-3,6H,4-5H2 |
Clave InChI |
BMVRFIGAGAPJDX-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2=CC(=CC=C2)Cl)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-Bromo-2lambda6-thiaspiro[3.3]heptane-2,2-dione](/img/structure/B13611118.png)


![Tert-butyl 5,8-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13611132.png)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-hydroxyphenyl)butanoicacid](/img/structure/B13611134.png)




